

ZM241385 Efficacy: A Comparative Analysis Across Diverse Cell Lines

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Compound of Interest

Compound Name: ZM241385

Cat. No.: B1684409

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of **ZM241385**'s performance across various cell lines, supported by experimental data and detailed protocols. **ZM241385** is a potent and selective antagonist of the adenosine A2A receptor (A2AR), a G-protein coupled receptor involved in a multitude of physiological processes.

Quantitative Efficacy of ZM241385

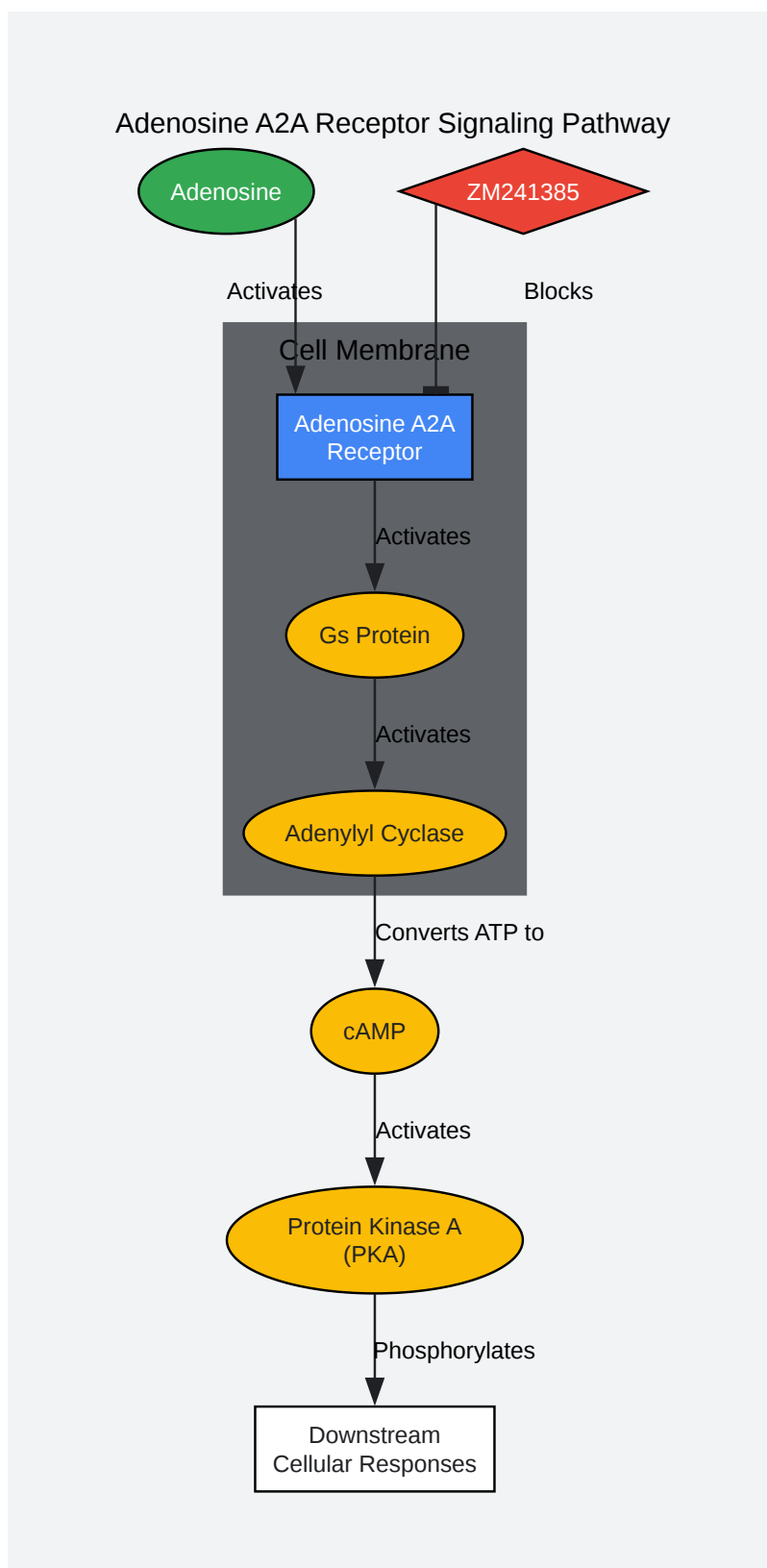
The inhibitory potency of **ZM241385** varies across different cell lines and experimental conditions. The following table summarizes key quantitative data, such as IC50 (half-maximal inhibitory concentration) and Ki (inhibitory constant), providing a comparative overview of its efficacy.

Cell Line	Assay Type	Parameter	Value (nM)	Notes
CHO	cAMP Accumulation	IC50	0.678	Inhibition of CGS21680-stimulated cAMP accumulation.[1]
cAMP Accumulation	IC50	33	Inhibition of NECA-induced cAMP accumulation.[1]	
Radioligand Binding	Kd	0.23	Using [3H]ZM241385.[2]	
HEK293	Radioligand Binding	Ki	0.8	For human A2A receptor stably expressed in HEK-293 cells.[3]
A549	Radioligand Binding ([3H]ZM241385)	Ki	-	ZM241385 used as a reference antagonist.[4][5]
A375	Radioligand Binding ([3H]ZM241385)	Ki	-	ZM241385 used as a reference antagonist.[4][5]
MRMT-1	Radioligand Binding ([3H]ZM241385)	Ki	-	ZM241385 used as a reference antagonist.[4][5]
PC12	Radioligand Binding	pIC50	9.52	Displaced binding of [3H]NECA in rat phaeochromocytoma cells.[6]

Adenosine A2A Receptor Signaling Pathway

ZM241385 exerts its effects by blocking the adenosine A2A receptor. This receptor is primarily coupled to the Gs alpha subunit of the heterotrimeric G protein. Activation of the A2A receptor by its endogenous ligand, adenosine, leads to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to diverse cellular responses.

ZM241385, as an antagonist, competitively binds to the A2A receptor, preventing adenosine from binding and thereby inhibiting this signaling cascade.



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Adenosine A2A Receptor Signaling Pathway

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity of a ligand (in this case, **ZM241385**) to its receptor.

Materials:

- Cell membranes expressing the adenosine A2A receptor (e.g., from CHO or HEK293 cells)
- [^3H]**ZM241385** (radiolabeled antagonist)
- Unlabeled **ZM241385** (for competition assays)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
- Glass fiber filters
- Scintillation counter

Procedure:

- Incubate cell membranes with varying concentrations of [^3H]**ZM241385** in the assay buffer.
- For competition assays, incubate the membranes with a fixed concentration of [^3H]**ZM241385** and varying concentrations of unlabeled **ZM241385**.
- After incubation (e.g., 60 minutes at room temperature), rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
- Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
- Analyze the data to determine the dissociation constant (K_d) or the inhibitory constant (K_i).

cAMP Accumulation Assay

This functional assay measures the ability of an antagonist to block the agonist-induced production of cyclic AMP.

Materials:

- Whole cells expressing the adenosine A2A receptor (e.g., CHO or HEK293 cells)
- A2A receptor agonist (e.g., CGS21680 or NECA)
- **ZM241385**
- Cell culture medium
- cAMP assay kit (e.g., HTRF, ELISA, or RIA-based)

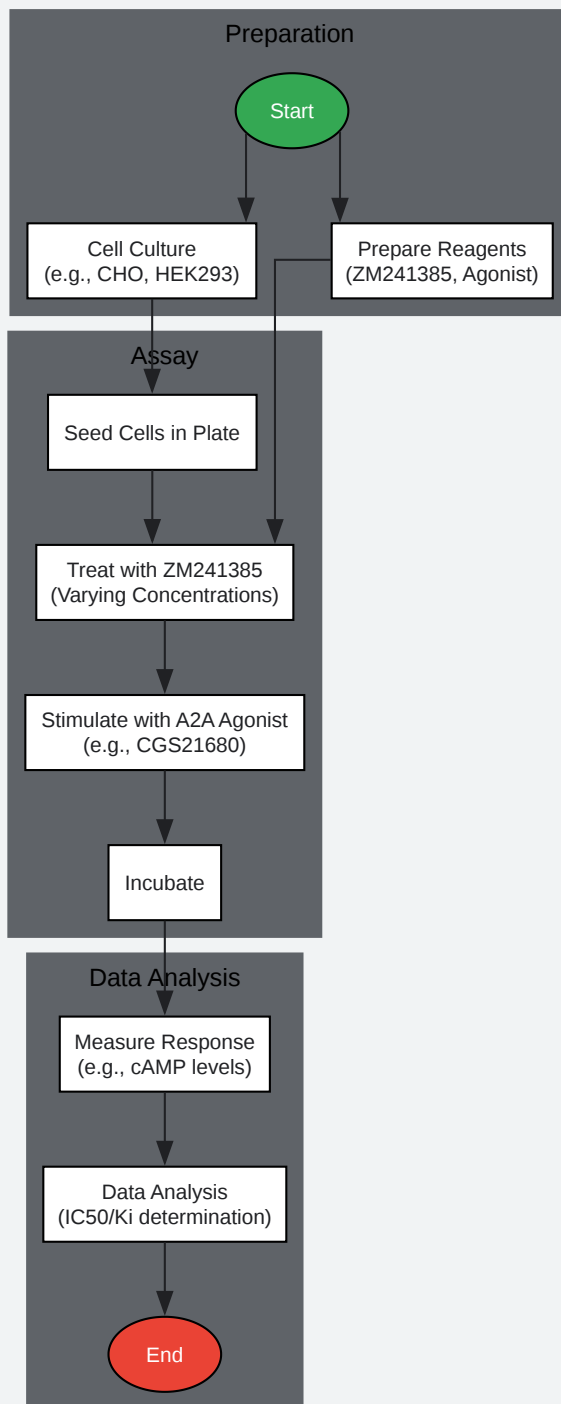
Procedure:

- Seed the cells in a multi-well plate and allow them to attach.
- Pre-incubate the cells with varying concentrations of **ZM241385** for a defined period.
- Stimulate the cells with a fixed concentration of an A2A receptor agonist (e.g., CGS21680) for a specific time (e.g., 15-30 minutes).
- Lyse the cells to release intracellular cAMP.
- Measure the amount of cAMP in the cell lysates using a suitable cAMP assay kit.
- Plot the concentration of **ZM241385** against the cAMP levels to determine the IC₅₀ value.

Experimental Workflow for Efficacy Testing

The following diagram illustrates a typical workflow for assessing the efficacy of **ZM241385** in a cell-based assay.

Experimental Workflow for ZM241385 Efficacy Testing

[Click to download full resolution via product page](#)Workflow for **ZM241385** Efficacy Testing

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